molecular formula C16H18N2OS B2815587 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide CAS No. 1705751-84-3

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B2815587
CAS No.: 1705751-84-3
M. Wt: 286.39
InChI Key: SSCUEWJESMJMLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new class of thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .


Molecular Structure Analysis

The molecular structure of similar compounds has been described . For example, N-(2-(2-methylthiazol-4-yl)phenyl)picolinamide contains a total of 36 bonds; 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 secondary amide (aromatic), 1 Thiazole, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . For example, a mixture of compound 5 (0.001mol, 0.27g), the appropriate mercapto-(benz)azole derivative (0.001mol) and K2CO3 (0.001mol, 0.14g) in acetone was refluxed for 2h .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the yield of 2-[(1-Methylimidazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6b) was 85%; m.p. 193 C. IR (KBr) max (cm 1): 3281 (amide N–H), 3024 (aromatic C–H), 2945 (aliphatic C–H), 1670 (amide C¼O), 1597–1399 (C¼C and C¼N) and 1298–1021 (C–N). 1H-NMR (500MHz, DMSO-d 6) (ppm): 2.70 (s, 3H, CH 3), 3.61 (s, 3H, N–CH 3) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Techniques : Research on the synthesis of 2-phenyl-4,5-substituted oxazoles and related compounds, including those with thiazole moieties, highlights advanced methods for creating complex heterocyclic structures. These methodologies involve intramolecular cyclization and have applications in the synthesis of natural products and novel pharmacophores (Kumar et al., 2012).

Drug Discovery and Development

  • Preclinical Studies for Drug Development : A notable application in drug discovery is the modeling and simulation in the preclinical stages, exemplified by the development of GDC-0917, a potent inhibitor of apoptosis proteins. This work illustrates the role of such compounds in cancer treatment, highlighting the importance of pharmacokinetic-pharmacodynamic analysis in early drug development (Wong et al., 2013).

Biological Relevance and Antimicrobial Activity

  • Antimicrobial and Anticancer Potentials : The synthesis and evaluation of metal complexes with thiazole derivatives have shown promising results in antimicrobial activity and DNA cleavage, indicating potential applications in developing new therapeutics. Such studies underscore the significance of these compounds in creating potent antimicrobial and anticancer agents (Nagesh & Mruthyunjayaswamy, 2015).

Antiviral and Antitumor Applications

  • The creation of novel thiazole C-nucleosides demonstrates the potential for antiviral activity, particularly against herpes and influenza viruses. This research is crucial for developing new antiviral therapies, highlighting the versatility of thiazole derivatives in addressing various infectious diseases (Srivastava et al., 1977).

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-17-15(10-20-11)13-8-4-5-9-14(13)18-16(19)12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCUEWJESMJMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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